3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-(2,2-Dimethylpropanoylamino)-4-methylaniline. This intermediate is then reacted with 2-oxoethyl benzoate under controlled conditions to form the final product. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Catalysts: Acid or base catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) may be used to facilitate the reaction.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors could also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
Industrially, this compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dimethylpropanoylamino)benzoic acid
- 4-Methylaniline derivatives
- 2-Oxoethyl benzoate derivatives
Uniqueness
What sets 3-[2-[3-(2,2-Dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid apart is its unique combination of functional groups, which provides a versatile platform for chemical reactions and potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[2-[3-(2,2-dimethylpropanoylamino)-4-methylanilino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-8-9-16(12-17(13)23-20(27)21(2,3)4)22-18(24)11-14-6-5-7-15(10-14)19(25)26/h5-10,12H,11H2,1-4H3,(H,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDMAVIKHWPKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(=O)O)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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